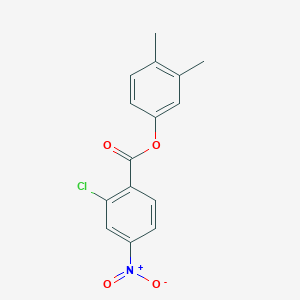

![molecular formula C14H22N2O3S2 B5503417 N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5503417.png)

N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-cycloheptyl-4-[(dimethylamino)sulfonyl]-2-thiophenecarboxamide is a compound with potential antimicrobial properties, as inferred from related research on similar sulfonamide derivatives. These compounds have been studied for their ability to combat various Gram-positive and Gram-negative bacteria, as well as fungi, showcasing the broad-spectrum potential of sulfonamide-containing compounds in antimicrobial therapy (Ghorab et al., 2017).

Synthesis Analysis

The synthesis of related sulfonamide compounds often involves starting materials such as dimethylamino derivatives, which undergo various reactions to yield sulfonamide moieties. For instance, compounds have been synthesized from 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione, leading to structures that include sulfonamide groups (Ghorab et al., 2017).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives can be complex, with crystallographic studies revealing detailed insights into their configuration. X-ray crystallography has been used to determine the crystal structures of such compounds, providing a deep understanding of their molecular geometry and potential interaction sites for biological activity (Ghorab et al., 2017).

Chemical Reactions and Properties

Sulfonamide compounds can participate in various chemical reactions, including competitive formation of different heterocyclic compounds such as thiadiazoles and oxathiazoles. These reactions are influenced by the nature of the starting materials and the reaction conditions, leading to a diverse array of potential sulfonamide derivatives (Tornus et al., 1996).

Physical Properties Analysis

The physical properties of sulfonamide derivatives, such as solubility and stability, are crucial for their potential applications. For example, the synthesis and properties of fluorogenic reagents for thiols demonstrate the importance of understanding the reactivity and fluorescence characteristics of sulfonamide compounds (Toyo’oka et al., 1989).

Chemical Properties Analysis

The chemical properties of sulfonamide derivatives, such as their reactivity towards various functional groups and their potential to form stable heterocyclic structures, are fundamental to their utility in various applications. Studies on reactions of sulfonamide derivatives highlight their versatility and potential for creating a wide range of biologically active compounds (Tornus et al., 1996).

Applications De Recherche Scientifique

Preparation and Binding Properties

Novel cyclodextrin dimers linked with sulfur-containing linkers, including thiophene derivatives, have been synthesized to study their guest binding properties. These dimers demonstrate an intramolecular inclusion of the linker moiety to the cyclodextrin cavity, affecting the complexation of guest molecules. Such findings suggest potential applications in creating host-guest systems for chemical sensing or molecular recognition (Yamamura et al., 1999).

Antiviral Activity

Thiophene derivatives have been shown to possess significant antiviral activity. A study describes the synthesis of thiazole C-nucleosides from glycosyl cyanides and liquid hydrogen sulfide, demonstrating in vitro activity against various viruses. This highlights the potential of thiophene derivatives in developing new antiviral drugs (Srivastava et al., 1977).

Antimicrobial Activity

Research on 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide derivatives reveals interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Such compounds, incorporating sulfur moieties, demonstrate the importance of thiophene derivatives in designing new antimicrobials (Ghorab et al., 2017).

Mechanochemical Synthesis

The application of mechanochemistry for the synthesis of sulfonyl-(thio)ureas, including those related to anti-diabetic drugs, underscores the utility of thiophene derivatives in pharmaceutical manufacturing. This method offers a green alternative to traditional synthesis, reducing the need for solvents and potentially hazardous chemicals (Tan et al., 2014).

Catalysis and Organic Synthesis

Thiophene derivatives are used in catalyst-controlled chemoselective cyclizations, demonstrating their role in complex organic syntheses. The selective achievement of all-alkene [2 + 2 + 2] and [2 + 2] cyclizations highlights their potential in designing versatile synthetic routes for organic compounds (Wei et al., 2019).

Fluorescent Probing and Sensing

The development of reaction-based fluorescent probes for the discrimination of thiophenols over aliphatic thiols showcases the application of thiophene derivatives in chemical sensing. Such probes offer high selectivity and sensitivity, important for environmental and biological sciences (Wang et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

N-cycloheptyl-4-(dimethylsulfamoyl)thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S2/c1-16(2)21(18,19)12-9-13(20-10-12)14(17)15-11-7-5-3-4-6-8-11/h9-11H,3-8H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFLNYBLPGYDGHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CSC(=C1)C(=O)NC2CCCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)

![3-{4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-1-piperazinyl}-1,2-benzisothiazole](/img/structure/B5503349.png)

![2-[2-(benzyloxy)phenyl]-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide hydrochloride](/img/structure/B5503361.png)

![1-cyclopropyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5503369.png)

![(3R*,4R*)-4-amino-1-{2-[4-(1H-imidazol-1-yl)butoxy]benzyl}piperidin-3-ol](/img/structure/B5503370.png)

![5-{[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoic acid](/img/structure/B5503379.png)

![4-[4-(5-chloro-2-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5503399.png)

![5-({4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-methylphenol](/img/structure/B5503424.png)

![3-(2-methoxyphenyl)-N-[2-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B5503434.png)

![1,3-dimethyl-5-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5503441.png)

![N'-(4-ethoxybenzylidene)-2-[(4-iodophenyl)amino]acetohydrazide](/img/structure/B5503459.png)